molecular formula C13H21ClN4 B5547257 (3aS,6aS)-1-[(5-chloro-3-ethyl-1-methylpyrazol-4-yl)methyl]-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole

(3aS,6aS)-1-[(5-chloro-3-ethyl-1-methylpyrazol-4-yl)methyl]-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole

Cat. No.: B5547257
M. Wt: 268.78 g/mol
InChI Key: JQMALAQEWJEKPQ-JOYOIKCWSA-N
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Description

The compound (3aS,6aS)-1-[(5-chloro-3-ethyl-1-methylpyrazol-4-yl)methyl]-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole is a complex organic molecule characterized by its unique structure, which includes a pyrazole ring and a hexahydro-pyrrolo-pyrrole system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,6aS)-1-[(5-chloro-3-ethyl-1-methylpyrazol-4-yl)methyl]-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the construction of the hexahydro-pyrrolo-pyrrole system. Key steps include:

    Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Alkylation: The pyrazole ring is then alkylated with suitable alkyl halides to introduce the ethyl and methyl groups.

    Cyclization: The final step involves the cyclization of the intermediate compounds to form the hexahydro-pyrrolo-pyrrole system, often using catalytic hydrogenation or other cyclization techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3aS,6aS)-1-[(5-chloro-3-ethyl-1-methylpyrazol-4-yl)methyl]-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and palladium on carbon (Pd/C) can convert the compound into its fully saturated analogs.

    Substitution: Halogenation and other substitution reactions can be performed using reagents like N-bromosuccinimide (NBS) or sulfuric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: N-bromosuccinimide (NBS), sulfuric acid (H2SO4)

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

(3aS,6aS)-1-[(5-chloro-3-ethyl-1-methylpyrazol-4-yl)methyl]-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole: has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of (3aS,6aS)-1-[(5-chloro-3-ethyl-1-methylpyrazol-4-yl)methyl]-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Properties

IUPAC Name

(3aS,6aS)-1-[(5-chloro-3-ethyl-1-methylpyrazol-4-yl)methyl]-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21ClN4/c1-3-11-10(13(14)17(2)16-11)8-18-5-4-9-6-15-7-12(9)18/h9,12,15H,3-8H2,1-2H3/t9-,12+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQMALAQEWJEKPQ-JOYOIKCWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=C1CN2CCC3C2CNC3)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=NN(C(=C1CN2CC[C@@H]3[C@H]2CNC3)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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